(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative that plays a significant role in organic synthesis and medicinal chemistry. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them useful in various applications, including drug development and materials science. This specific compound features a pyrrolidine moiety, which may influence its biological activity and interactions.
The compound can be synthesized through various methods that involve the coupling of boronic acids with aryl halides or through the functionalization of existing boronic acid derivatives. The synthesis of related compounds has been documented in scientific literature, providing insights into potential synthetic routes and applications .
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is classified as an arylboronic acid due to its phenyl group attached to the boron atom. It is also categorized under organic compounds and boron-containing compounds, which are often utilized in organic synthesis and medicinal chemistry.
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can be approached using several methods:
The synthesis typically requires:
The molecular structure of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid consists of:
Key structural data includes:
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can participate in various chemical reactions:
Reactions typically require:
The mechanism of action for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid primarily involves its ability to form reversible complexes with diols and other nucleophiles. This property is exploited in various chemical transformations, particularly in medicinal chemistry where it may interact with biological targets.
The interactions often lead to:
Key physical properties include:
Key chemical properties include:
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific uses:
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 226396-30-1) represents a structurally sophisticated arylboronic acid derivative with significant implications in synthetic and medicinal chemistry. Its systematic IUPAC name precisely describes the molecular architecture: a phenyl ring bearing a boronic acid group (–B(OH)₂) at the 1-position, substituted at the 4-position with an ethoxy linker terminating in a pyrrolidine heterocycle. The molecular formula is C₁₂H₁₈BNO₃, corresponding to a molecular weight of 235.09 g/mol [1] [2] [5]. This compound exemplifies a hybrid molecular design merging three key domains:
Ethoxy Spacer: The two-carbon oxygen linker (β-aminoethoxy group) electronically decouples the pyrrolidine from the aromatic system while maintaining conformational flexibility.
Table 1: Key Structural Features and Physicochemical Properties
Structural Domain | Chemical Functionality | Electronic Influence |
---|---|---|
Boronic Acid (-B(OH)₂) | Lewis acid, H-bond acceptor/donor | Electron-withdrawing (-σ, +π) |
Phenylene Ring | Conjugated π-system | Delocalizes electron density |
Ethoxy Linker (-OCH₂CH₂-) | Flexible spacer | Moderate electron-donation |
Pyrrolidinyl Group | Tertiary amine (base) | Strong electron-donation |
The pyrrolidine nitrogen exerts a significant +I effect, modulating the boronic acid's electrophilicity and pKa. Electron-donating groups ortho or para to boron typically raise the pKa by stabilizing the trigonal form [3] [6]. This electronic interplay creates a unique dual-protic character: the boronic acid (pKa ~9-10) and protonated pyrrolidine (pKa ~11) can coexist in zwitterionic forms at intermediate pH, influencing solubility and reactivity [3]. Spectroscopically, the boron atom induces characteristic deshielding of adjacent protons, with ¹¹B NMR typically showing a signal around δ 30 ppm for the trigonal form, shifting downfield upon complexation [6].
The synthetic utility of arylboronic acids underwent a paradigm shift with Akira Suzuki's Nobel Prize-winning development (2010) of the palladium-catalyzed cross-coupling reaction. This transformation revolutionized carbon-carbon bond formation by enabling efficient aryl-aryl conjugation under mild conditions [6] [9]. Simple phenylboronic acids initially dominated this chemistry, but the early 2000s witnessed a strategic shift toward functionalized boronic acids to address challenges in:
A second evolutionary leap emerged in the 2010s with radical chemistry approaches. Yan et al. (2013) demonstrated that arylboronic acids could serve as aryl radical precursors under oxidative conditions (e.g., with Mn(OAc)₃, Ag⁺/persulfate, or Fe²⁺/³⁺/persulfate systems) [9]. This bypassed traditional transmetalation pathways, enabling novel C–H functionalizations and heterocycle formations. For amino-functionalized derivatives like (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, the amino group could potentially coordinate oxidants, modulating radical generation kinetics [9].
Era | Dominant Chemistry | Limitations Addressed by Amino-Functionalized Analogs |
---|---|---|
1980s-2000s | Suzuki-Miyaura Coupling | Nitrogen sensitivity; poor aqueous solubility |
2010s-Present | Radical pathways (C–H activation) | Redox compatibility; radical stabilization |
Present-Future | Targeted inhibitors; COF construction | Biomolecular recognition; reversible covalent bonding |
The compound’s commercial availability since the early 2000s (e.g., CAS registry 226396-30-1) facilitated its adoption in drug discovery and materials science. Suppliers like Santa Cruz Biotechnology (sc-289411) and BLD Pharm (global distribution) list it at research-scale quantities (500mg-$263; 1g-$450), indicative of specialized synthetic applications rather than bulk industrial use [2] [4] [5]. Handling recommendations (storage at 2-8°C under anhydrous conditions) reflect boronic acids' propensity for protodeboronation and trimerization [5] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0